methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a thiophene ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic and thiophene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(furan-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(pyridin-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and biological activity compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C23H19N3O4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C23H19N3O4S/c1-30-23(29)18-11-9-16(10-12-18)15-24-26-22(28)20(14-19-8-5-13-31-19)25-21(27)17-6-3-2-4-7-17/h2-15H,1H3,(H,25,27)(H,26,28)/b20-14+,24-15+ |
InChI Key |
QLMJJRUYULLEKV-WBRUJLFDSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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